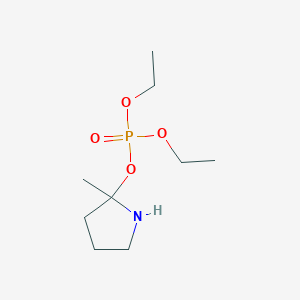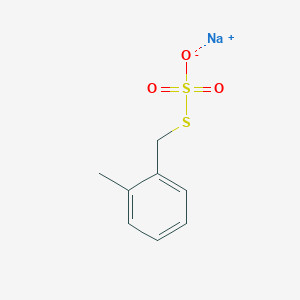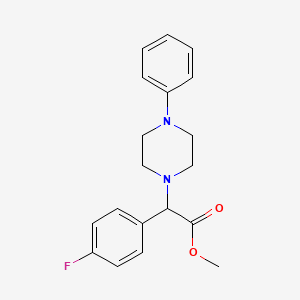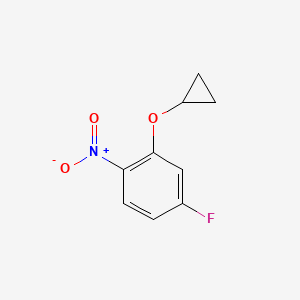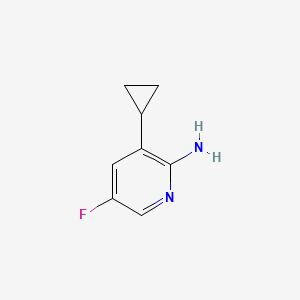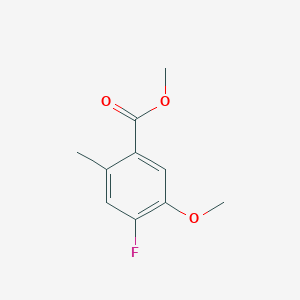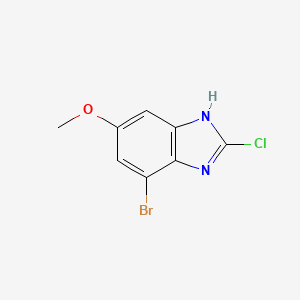
4-Bromo-2-chloro-6-methoxy-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-chloro-6-methoxy-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-6-methoxy-1H-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate substituted carboxylic acids or their derivatives. One common method includes the reaction of 4-bromo-2-chloroaniline with methoxyacetic acid under acidic conditions, followed by cyclization to form the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-chloro-6-methoxy-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or other reducing agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzimidazoles, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-Bromo-2-chloro-6-methoxy-1H-benzimidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-chloro-6-methoxy-1H-benzimidazole involves its interaction with specific molecular targets. The presence of halogen atoms and the methoxy group can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
- 4-Bromo-2-chloro-1H-benzimidazole
- 4-Bromo-6-methoxy-1H-benzimidazole
- 2-Chloro-6-methoxy-1H-benzimidazole
Comparison: Compared to its analogs, 4-Bromo-2-chloro-6-methoxy-1H-benzimidazole has unique properties due to the combined presence of bromine, chlorine, and methoxy groups. These substitutions can significantly affect its chemical reactivity, biological activity, and potential applications. For instance, the methoxy group can enhance its solubility and bioavailability, while the halogen atoms can increase its stability and binding affinity to target molecules.
Propriétés
Formule moléculaire |
C8H6BrClN2O |
|---|---|
Poids moléculaire |
261.50 g/mol |
Nom IUPAC |
4-bromo-2-chloro-6-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C8H6BrClN2O/c1-13-4-2-5(9)7-6(3-4)11-8(10)12-7/h2-3H,1H3,(H,11,12) |
Clé InChI |
IFGFKTUSZWTUTP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=C1)Br)N=C(N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B15202443.png)
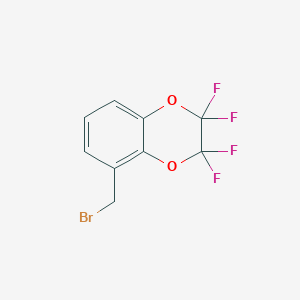
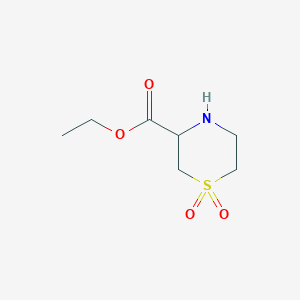
![tert-Butyl 3-[(1R)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B15202457.png)

